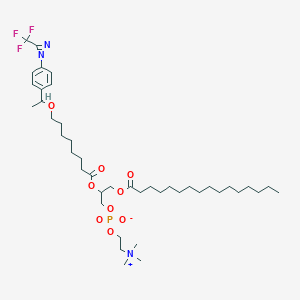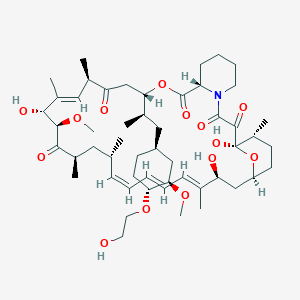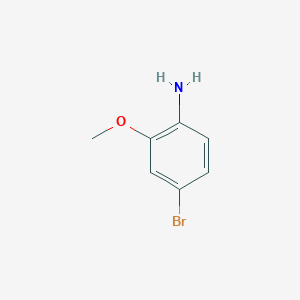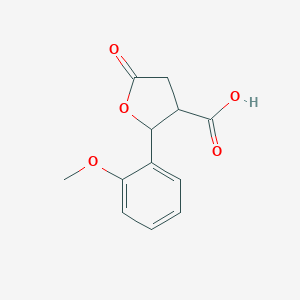
2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid and its derivatives involves several steps, including asymmetric oxidation processes that lead to enantiomerically enriched compounds. Specifically, 3-Aryl-2-hydroxycyclopent-2-en-1-ones subjected to asymmetric oxidation result in enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids. Electron-donating substituents in the para position of the phenyl ring are known to increase the yield and decrease the enantioselectivity of the process (Jõgi et al., 2006).
Molecular Structure Analysis
The crystal structure of closely related compounds to 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid has been extensively studied. For instance, (Z)-(±)-2-(3,5-dimethoxyphenyl)-4-(4-methoxybenzylidene)tetrahydrofuran-3-carboxylic acid crystallizes in the triclinic system, with intermolecular C-H…O hydrogen-bonding interactions stabilizing the crystal structure (Tiantian Wang et al., 2009).
Chemical Reactions and Properties
2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including halolactonization and gamma-hydroxylation, leading to the synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones. This sequential reaction involving 4-aryl-2,3-allenoic acids with iodine or copper halides demonstrates the compound's reactivity and potential for further chemical modification (Shengming Ma et al., 2004).
Aplicaciones Científicas De Investigación
Bioactivity Exploration The compound and its derivatives have been explored for bioactivity. For instance, derivatives from the Nicotiana tabacum plant, closely related to 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, demonstrated significant anti-tobacco mosaic virus (TMV) activity and cytotoxicity against certain human tumor cell lines (Wu et al., 2018). This indicates potential for the development of antiviral and anticancer agents.
Chemical Modification and Utility The chemical structure of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid makes it a versatile precursor in organic synthesis. Its derivatives have been used in the synthesis of complex molecules, demonstrating the role of such compounds in facilitating the generation of diverse molecular architectures with potential biological activities (Sasaki et al., 1997). Additionally, the regioselective dimerization of related compounds has shown innovative approaches to synthesize regioisomeric derivatives, highlighting the compound's role in advancing synthetic methodologies (Larsen et al., 2001).
Industrial Applications Beyond its scientific interest, the production and modification of furan carboxylic acids, closely related to 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, have industrial applications. These compounds are used in various industries due to their functional properties. For example, engineered biocatalysts have been developed for the efficient production of furan carboxylic acids, demonstrating the compound's potential in biotechnological processes and its contribution to sustainable chemical manufacturing (Zhang et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is Methionine aminopeptidase, an enzyme found in Escherichia coli . This enzyme plays a crucial role in the initiation of protein synthesis by removing the methionine residue from nascent proteins.
Mode of Action
It is likely that the compound binds to the active site of the enzyme, inhibiting its function .
Biochemical Pathways
Given its target, it may impact protein synthesis pathways, particularly those involving the initiation of protein synthesis .
Result of Action
Given its target, it may inhibit protein synthesis, potentially leading to a decrease in the production of certain proteins .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-16-9-5-3-2-4-7(9)11-8(12(14)15)6-10(13)17-11/h2-5,8,11H,6H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMNYYZCVYAOOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C(CC(=O)O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide](/img/structure/B48830.png)

![3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione](/img/structure/B48838.png)
![Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-](/img/structure/B48839.png)


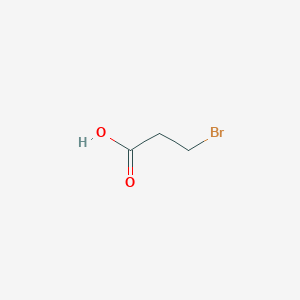

![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B48849.png)
![2-Azabicyclo[3.3.0]octane-3-carboxylic acid](/img/structure/B48851.png)

